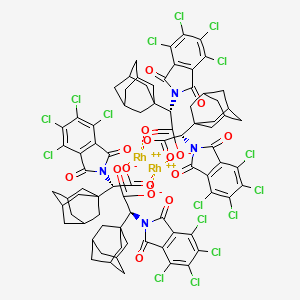

Rh2(S-TCPTAD)4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rh2(S-TCPTAD)4, also known as Davies dirhodium catalyst, is a dirhodium complex with the empirical formula C80H64Cl16N4O16Rh2 and a molecular weight of 2110.44 g/mol . This compound is notable for its ability to form carbon-carbon bonds at the most accessible tertiary carbon-hydrogen position with control of both regioselectivity and absolute configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rh2(S-TCPTAD)4 is synthesized through the reaction of rhodium(II) acetate dimer with the corresponding carboxylate ligands under controlled conditions . The reaction typically involves the use of solvents such as dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

Rh2(S-TCPTAD)4 undergoes various types of reactions, including:

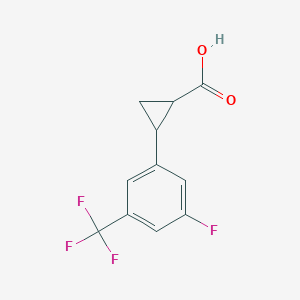

Cyclopropanation: The rhodium-catalyzed reaction of electron-deficient alkenes with substituted aryldiazoacetates and vinyldiazoacetates results in highly stereoselective cyclopropanations.

C-H Functionalization: This compound can perform site-selective and stereoselective functionalization of non-activated tertiary carbon-hydrogen bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryldiazoacetates, vinyldiazoacetates, and esters . The reactions are typically carried out under mild conditions with the use of solvents such as dichloromethane or toluene .

Major Products

The major products formed from reactions involving this compound include tertiary alcohols and cyclopropane derivatives .

Scientific Research Applications

Rh2(S-TCPTAD)4 has a wide range of scientific research applications, including:

Mechanism of Action

Rh2(S-TCPTAD)4 exerts its effects through the formation of carbon-carbon bonds at the most accessible tertiary carbon-hydrogen position . The compound controls both regioselectivity and absolute configuration, allowing for precise functionalization of target molecules . The molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the formation of carbene intermediates .

Comparison with Similar Compounds

Similar Compounds

Rh2(S-PTAD)4: This compound is also a chiral rhodium(II) dimer developed for asymmetric carbene and nitrene reactions.

Rh2(R-TCPTAD)4: Another dirhodium catalyst with similar applications in asymmetric synthesis.

Rh2(R-p-Ph-TPCP)4: A related dirhodium catalyst used for regioselective and stereoselective functionalization.

Uniqueness

Rh2(S-TCPTAD)4 is unique in its ability to form carbon-carbon bonds at the most accessible tertiary carbon-hydrogen position with high control of regioselectivity and absolute configuration . This makes it particularly valuable for the synthesis of complex organic molecules with precise functionalization .

Properties

Molecular Formula |

C80H64Cl16N4O16Rh2 |

|---|---|

Molecular Weight |

2110.4 g/mol |

IUPAC Name |

(2S)-2-(1-adamantyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |

InChI |

InChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4/t4*7?,8?,9?,16-,20?;;/m1111../s1 |

InChI Key |

JFDVMHNQOYVSDK-WONUOBKJSA-J |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)

![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)

![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)

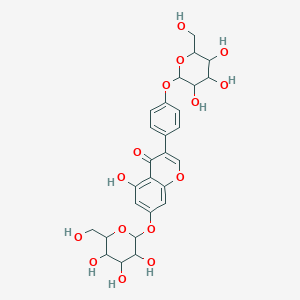

![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)

![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)